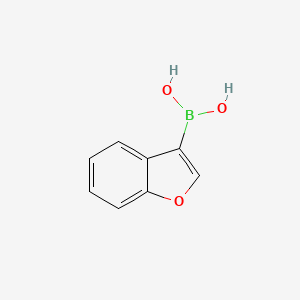

Benzofuran-3-boronic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzofuran-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUGYZQSDFQVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=COC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634155 | |

| Record name | 1-Benzofuran-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317830-83-4 | |

| Record name | 1-Benzofuran-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-3-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Benzofuran-3-boronic Acid from Benzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing benzofuran-3-boronic acid from benzofuran. The document details two primary methodologies: direct iridium-catalyzed C-H borylation and a BCl3-induced borylative cyclization strategy. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate practical application in research and development settings.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the benzofuran-3-yl moiety into a wide array of complex molecules. This guide focuses on the synthesis of this key intermediate, providing detailed procedures for its preparation from readily available starting materials.

Synthetic Strategies

Two principal strategies for the synthesis of this compound and its derivatives have emerged as highly effective:

-

Direct C-H Borylation: This method involves the regioselective functionalization of the C-H bond at the C3 position of the benzofuran ring using an iridium catalyst. This atom-economical approach offers a direct route from the parent heterocycle.

-

Borylative Cyclization: This strategy constructs the C3-borylated benzofuran skeleton from acyclic precursors, specifically aryl-alkynes, through a boron trichloride-mediated cyclization.

The following sections provide detailed experimental protocols and data for each of these methods.

Iridium-Catalyzed C-H Borylation of Benzofuran

Direct C-H borylation is a powerful technique for the synthesis of aryl and heteroaryl boronic esters. The use of iridium catalysts, often in conjunction with bidentate nitrogen-based ligands, allows for high regioselectivity. For benzofuran, the C3 position can be targeted, particularly when the C2 position is unsubstituted.

Experimental Protocol: Synthesis of this compound pinacol ester

This protocol is a representative procedure adapted from general methods for the iridium-catalyzed borylation of heterocycles.

Materials:

-

Benzofuran

-

Bis(pinacolato)diboron (B2pin2)

-

[Ir(COD)Cl]2 (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Hexane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Ir(COD)Cl]2 (1.5 mol%) and dtbpy (3.0 mol%).

-

Anhydrous solvent (e.g., THF) is added, and the mixture is stirred for 10-15 minutes to allow for catalyst formation.

-

Benzofuran (1.0 equivalent) and bis(pinacolato)diboron (1.2 equivalents) are added to the reaction vessel.

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound pinacol ester.

Quantitative Data

The yields for the direct C3 borylation of benzofuran can vary depending on the specific reaction conditions and the scale of the reaction.

| Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound pinacol ester | [Ir(COD)Cl]2 / dtbpy | THF | 80 | 12-24 | 60-80 | Adapted |

| 3-(dimesitylboryl)benzofuran | [Ir(I)/NHC complex] | - | - | - | Good-High | [1] |

Note: The dimesitylboryl derivative can be a stable alternative to the pinacol ester for certain applications.

BCl3-Induced Borylative Cyclization

An alternative approach to C3-borylated benzofurans involves the cyclization of 2-alkoxy-1-alkynylbenzene derivatives mediated by boron trichloride (BCl3). This method provides the dichloro(benzofuran-3-yl)borane, which can be readily converted to the corresponding pinacol boronate ester.

Experimental Protocol: Synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran

This protocol is based on the BCl3-induced cyclization methodology.

Materials:

-

1-(2-Methoxyphenyl)-1-propyne

-

Boron trichloride (BCl3, 1 M solution in hexanes)

-

Pinacol

-

Triethylamine (NEt3)

-

Anhydrous dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A solution of 1-(2-methoxyphenyl)-1-propyne (1.0 equivalent) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of BCl3 in hexanes (1.1 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The mixture is then cooled to 0 °C, and a solution of pinacol (1.2 equivalents) in DCM is added, followed by the dropwise addition of triethylamine (3.0 equivalents).

-

The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran.

Quantitative Data

| Starting Material | Product | Yield (%) | Reference |

| 1-(2-Methoxyphenyl)-1-propyne | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran | ~70-85 | [2][3] |

Hydrolysis of this compound Pinacol Ester

The final step in the synthesis of this compound is the hydrolysis of the corresponding pinacol ester. Several methods are available for this transformation.

Experimental Protocol 1: Hydrolysis with Silica Gel

Materials:

-

This compound pinacol ester

-

Methanol

-

Silica gel

Procedure:

-

This compound pinacol ester is dissolved in methanol.

-

Silica gel is added to the solution.

-

The mixture is stirred at room temperature for 24 hours.[2]

-

The silica gel is removed by filtration.

-

The methanol is evaporated under reduced pressure to yield this compound. Purification can be achieved by recrystallization or column chromatography.[2]

Experimental Protocol 2: Two-Step Deprotection via Diethanolamine Adduct

Materials:

-

This compound pinacol ester

-

Diethanolamine (DEA)

-

Diethyl ether

-

Hydrochloric acid (0.1 M)

Procedure:

-

To a solution of this compound pinacol ester in diethyl ether, diethanolamine (1.1 equivalents) is added.

-

The mixture is stirred at room temperature for approximately 30 minutes, during which the diethanolamine adduct precipitates.[4]

-

The solid is collected by filtration and washed with ether.

-

The isolated adduct is then treated with 0.1 M HCl and stirred for 20-30 minutes to hydrolyze the adduct to the free boronic acid.[4]

-

The product can be extracted with an organic solvent and purified as necessary.

Quantitative Data

| Starting Material | Method | Yield (%) | Reference |

| This compound pinacol ester | Silica gel in methanol | Moderate | [2] |

| Phenylboronic acid pinacol ester | Two-step via DEA adduct | 99 | [5] |

Visualizations

Synthetic Workflow

Caption: Synthetic routes to this compound.

Iridium-Catalyzed C-H Borylation Catalytic Cycle

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Conclusion

This guide has detailed two robust and effective methods for the synthesis of this compound. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. The direct C-H borylation of benzofuran offers an atom-economical route, while the BCl3-induced cyclization provides a versatile approach for constructing the borylated benzofuran core from acyclic precursors. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. Novel syntheses of 2,3-disubstituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Benzofuran-3-boronic Acid: A Technical Guide to Chemical Properties and Stability for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran-3-boronic acid is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, combining a benzofuran moiety with a reactive boronic acid group, makes it an invaluable reagent for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The benzofuran core is a common scaffold in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the chemical properties, stability, handling, and synthetic applications of this compound, with a focus on its role in drug discovery and development.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[3][4] Its fundamental properties are summarized below, providing a baseline for its use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BO₃ | [3][5][6][7][8] |

| Molecular Weight | 161.95 g/mol | [3][5][6][7][9] |

| CAS Number | 317830-83-4 | [3][6][7] |

| Appearance | White to light yellow solid, powder, or crystal | [3][4][9] |

| Solubility | Sparingly soluble in water (1.4 g/L at 25°C) | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| Flash Point | 159.7 ± 25.7 °C | [6] |

| Hydrogen Bond Donors | 2 | [3][7] |

| Hydrogen Bond Acceptors | 3 | [3][7] |

| Rotatable Bonds | 1 | [7] |

| Topological Polar Surface Area | 53.6 Ų | [6][7] |

Stability, Storage, and Handling

Inherent Instability

A critical consideration for researchers is the inherent instability of many boronic acids, including this compound.[10] Under ambient conditions, boronic acids can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[11][12] This process can complicate reaction stoichiometry and reproducibility.[11] Commercial samples of this compound are often sold containing varying amounts of this anhydride, underscoring the need for proper handling.

Recommended Storage and Handling Protocols

To mitigate degradation, stringent storage and handling procedures are mandatory.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperatures are in a freezer at -20°C or in a cool, dark place below 15°C.[7] Containers should be kept in a dry and well-ventilated area.[4][13]

-

Handling: Use personal protective equipment (PPE), including gloves and eye protection, as the compound is classified as a skin and eye irritant.[3][4][6] Handling should be performed in a well-ventilated area or fume hood to avoid inhalation of dust.[4][14]

-

Conditions to Avoid: Exposure to air, light, moisture, and high temperatures should be minimized.[13][14] Keep the compound away from open flames, sparks, and other sources of ignition.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.[13][14]

-

Hazardous Decomposition: Upon combustion, this compound may produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO₂), and boron oxides.[14]

Stabilization Strategies

To overcome the stability challenges of boronic acids, several air-stable derivatives have been developed. These surrogates offer extended shelf-life and often improve cross-coupling efficiency.[10][12]

-

MIDA Boronates (N-methyliminodiacetic acid): These derivatives are indefinitely stable on the benchtop under air and can release the active boronic acid in situ under specific reaction conditions.[10][12]

-

DABO Boronates (Diethanolamine complexes): DABO boronates are air- and water-stable adducts that are easily isolated and stored, providing a convenient and inexpensive alternative to the parent boronic acids.[11]

-

Potassium Trifluoroborate Salts: These crystalline solids are air-stable and are competent coupling partners in many reactions.[11]

-

Pinacol Esters: Conversion to pinacol boronic esters provides more stable reactants, though their transmetalation in coupling reactions can be slower than that of boronic acids.[11][15]

Caption: Logical flow from unstable boronic acid to stable derivatives for use in synthesis.

Reactivity and Applications in Drug Development

The primary application of this compound in drug development is as a precursor in the Suzuki-Miyaura cross-coupling reaction.[3][16] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are ubiquitous in pharmaceuticals.[17][18]

The benzofuran scaffold itself is a "privileged structure" in medicinal chemistry, found in compounds with a vast array of biological activities.[1][2] The ability to use this compound to readily introduce this moiety into diverse molecular frameworks makes it a high-value tool for generating compound libraries for high-throughput screening.[15]

Caption: General workflow for synthesizing biaryl compounds via Suzuki-Miyaura coupling.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a benzofuran boronic acid derivative, synthesized from multiple literature sources.[16][18][19] Researchers must optimize conditions for their specific substrates.

Objective: To synthesize a 2-arylbenzofuran derivative via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

2-(4-Bromophenyl)benzofuran (or other suitable aryl halide)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a custom Pd(II) complex)[16][18]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), the base (2.0 - 3.0 eq), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent system via syringe. For example, a mixture of 1,4-dioxane and water (e.g., 6:1 v/v).[16]

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-16 hours).[16][18][19]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add brine or water to the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[18]

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

-

Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, HRMS).

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Page loading... [wap.guidechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. PubChemLite - (1-benzofuran-3-yl)boronic acid (C8H7BO3) [pubchemlite.lcsb.uni.lu]

- 9. labproinc.com [labproinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. researchgate.net [researchgate.net]

- 16. pjps.pk [pjps.pk]

- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. jcsp.org.pk [jcsp.org.pk]

Benzofuran-3-boronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Benzofuran-3-boronic acid, a valuable building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and known biological significance, with a focus on its potential applications in medicinal chemistry.

Core Chemical and Physical Data

This compound is a heterocyclic organic compound featuring a benzofuran core substituted with a boronic acid group at the 3-position. This structure makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.

| Property | Value | Citations |

| CAS Number | 317830-83-4 | [1] |

| Molecular Weight | 161.95 g/mol | [2] |

| Molecular Formula | C₈H₇BO₃ | [2] |

| IUPAC Name | (1-benzofuran-3-yl)boronic acid | [1] |

| Physical Form | Solid | [1] |

| Storage Conditions | Inert atmosphere, store in freezer under -20°C | [1] |

Synthesis Protocols

The synthesis of benzofuran derivatives often involves multi-step processes, with palladium-catalyzed cross-coupling reactions being a cornerstone of modern synthetic strategies.[3] While a specific protocol for the direct synthesis of this compound is not extensively detailed in publicly available literature, a plausible and commonly employed route involves the formation of the benzofuran core followed by borylation.

General Experimental Protocol: Synthesis of the Benzofuran Core

A common method for constructing the benzofuran scaffold is through the coupling of an o-halophenol with a terminal alkyne, followed by cyclization.[4]

Materials:

-

o-Iodophenol

-

Terminal alkyne (e.g., trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Et₃N)

-

Solvent (e.g., DMF)

Procedure:

-

To a solution of o-iodophenol and the terminal alkyne in a suitable solvent, add the palladium catalyst, copper(I) iodide, and a base.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is worked up by quenching with an aqueous solution and extracting the product with an organic solvent.

-

The crude product is then purified by column chromatography to yield the 2-substituted benzofuran.

General Experimental Protocol: Borylation

Introduction of the boronic acid moiety at the 3-position can be achieved through a metal-catalyzed C-H activation/borylation reaction.

Materials:

-

Substituted benzofuran

-

Boron reagent (e.g., bis(pinacolato)diboron)

-

Iridium or rhodium catalyst

-

Ligand

-

Solvent

Procedure:

-

In a glovebox, a reaction vessel is charged with the benzofuran substrate, the boron reagent, the catalyst, and the ligand.

-

The vessel is sealed, removed from the glovebox, and the solvent is added via syringe.

-

The reaction mixture is heated for a specified time until the reaction is complete.

-

After cooling, the reaction mixture is concentrated, and the resulting boronate ester is purified.

-

The pinacol ester can then be hydrolyzed to the corresponding boronic acid.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Benzofuran derivatives are recognized for their wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[5] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7]

Anticancer Activity and mTOR Signaling

Several studies have highlighted the potential of benzofuran derivatives as anticancer agents.[8] One of the key signaling pathways implicated is the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival.[9][10] Certain benzofuran derivatives have been identified as inhibitors of mTOR signaling, suggesting a mechanism for their cytotoxic effects on cancer cells.[9][11] Inhibition of the mTORC1 complex, in particular, has been demonstrated.[9]

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Anti-Inflammatory Activity and NF-κB/MAPK Signaling

Benzofuran derivatives have also demonstrated significant anti-inflammatory properties.[6] The anti-inflammatory mechanism of some hybrids has been linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[12] These pathways are crucial in regulating the expression of pro-inflammatory cytokines.[12] Compounds have been shown to inhibit the phosphorylation of key proteins in these pathways, leading to a reduction in the inflammatory response.[12]

Other Biological Activities

-

Cholinesterase Inhibition: Certain benzofuran derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of Alzheimer's disease.[13][14]

-

Antiviral Activity: The benzofuran scaffold is present in compounds that exhibit anti-HIV activity.[15] More recently, benzofuran derivatives have been identified as STING agonists, inducing a broad-spectrum antiviral response.[16]

-

Antifungal Activity: Halogenated derivatives of benzofurancarboxylic acids have shown notable antifungal activity.[7]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. The benzofuran core is a versatile pharmacophore, and the boronic acid functional group provides a handle for diverse chemical modifications, primarily through Suzuki-Miyaura cross-coupling reactions. The broad range of biological activities associated with benzofuran derivatives, including the modulation of critical signaling pathways such as mTOR and NF-κB, underscores the importance of this compound class in modern medicinal chemistry and drug discovery. Further investigation into the specific biological targets of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. Benzofuran-3-ylboronic acid | 317830-83-4 [sigmaaldrich.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran synthesis [organic-chemistry.org]

- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Benzofuran-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral data for benzofuran-3-boronic acid. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a detailed analysis based on the known spectral characteristics of the parent molecule, benzofuran, and the predictable electronic effects of the boronic acid substituent. This guide includes tabulated spectral data, predicted shifts, detailed experimental protocols for spectral acquisition, and a workflow diagram for chemical analysis, serving as a vital resource for researchers in medicinal chemistry and material science.

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of pharmaceutical interest. The introduction of a boronic acid moiety at the 3-position of the benzofuran ring system creates a versatile intermediate for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the spectral characteristics of this compound is crucial for its identification, purity assessment, and the characterization of its subsequent reaction products.

This guide synthesizes available spectral information for the parent benzofuran scaffold and provides an expert analysis to predict the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectral Data Analysis

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Benzofuran (Reference)

| Parameter | Value |

| Molecular Formula | C₈H₆O |

| Molecular Weight | 118.13 g/mol |

| Exact Mass | 118.0419 g/mol |

Table 1: Mass Spectrometry Data for Benzofuran.[1][2]

This compound (Predicted)

| Parameter | Value |

| Molecular Formula | C₈H₇BO₃ |

| Molecular Weight | 161.95 g/mol |

| Exact Mass | 162.0488 g/mol |

Table 2: Predicted Mass Spectrometry Data for this compound.

The predicted mass spectrum for this compound would show a molecular ion peak ([M]+) at m/z 162.0488. In electrospray ionization (ESI), common adducts such as [M+H]+ at m/z 163.0561 and [M+Na]+ at m/z 185.0380 would be expected.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Benzofuran (Reference)

| Proton | Chemical Shift (δ) in ppm (CDCl₃) |

| H-2 | 7.63 |

| H-3 | 6.72 |

| H-4 | 7.56 |

| H-5 | 7.25 |

| H-6 | 7.32 |

| H-7 | 7.49 |

Table 3: ¹H NMR Spectral Data for Benzofuran.[3][4]

This compound (Predicted)

| Proton | Predicted Chemical Shift (δ) in ppm | Reasoning for Shift |

| H-2 | ~8.0-8.2 | The boronic acid group is electron-withdrawing, deshielding the adjacent H-2 proton and causing a significant downfield shift. |

| H-4 | ~7.6-7.8 | Minor downfield shift due to the proximity to the electron-withdrawing boronic acid group. |

| H-5 | ~7.3-7.5 | Minimal change expected as it is further away from the substituent. |

| H-6 | ~7.3-7.5 | Minimal change expected. |

| H-7 | ~7.5-7.7 | Minor downfield shift. |

| B(OH)₂ | ~5.0-6.0 (broad) | The protons of the boronic acid hydroxyl groups are acidic and their chemical shift can be concentration and solvent dependent, often appearing as a broad singlet that can exchange with D₂O. |

Table 4: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Benzofuran (Reference)

| Carbon | Chemical Shift (δ) in ppm (CDCl₃) |

| C-2 | 144.9 |

| C-3 | 106.6 |

| C-3a | 127.5 |

| C-4 | 121.4 |

| C-5 | 122.8 |

| C-6 | 124.2 |

| C-7 | 111.4 |

| C-7a | 155.0 |

Table 5: ¹³C NMR Spectral Data for Benzofuran.[5][6]

This compound (Predicted)

| Carbon | Predicted Chemical Shift (δ) in ppm | Reasoning for Shift |

| C-2 | ~148-152 | The electron-withdrawing nature of the boronic acid group will deshield the adjacent C-2 carbon, causing a downfield shift. |

| C-3 | ~100-105 | The carbon directly attached to the boron atom (ipso-carbon) often shows a broader and sometimes difficult to observe signal. The chemical shift is expected to be significantly downfield compared to the unsubstituted C-3. |

| C-3a | ~128-130 | Minor downfield shift. |

| C-4 | ~122-124 | Minimal change expected. |

| C-5 | ~123-125 | Minimal change expected. |

| C-6 | ~125-127 | Minimal change expected. |

| C-7 | ~112-114 | Minimal change expected. |

| C-7a | ~155-157 | Minor downfield shift. |

Table 6: Predicted ¹³C NMR Spectral Data for this compound.

IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Benzofuran (Reference)

| Wavenumber (cm⁻¹) | Assignment |

| 3110-3000 | Aromatic C-H stretch |

| 1620-1450 | Aromatic C=C stretch |

| 1250-1000 | C-O stretch |

| 745 | Aromatic C-H out-of-plane bend |

Table 7: Key IR Absorption Bands for Benzofuran.[7][8][9]

This compound (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch of the boronic acid |

| 3110-3000 | Aromatic C-H stretch |

| 1620-1450 | Aromatic C=C stretch |

| 1350-1310 | B-O stretch |

| 1250-1000 | C-O stretch |

| ~750 | Aromatic C-H out-of-plane bend |

Table 8: Predicted Key IR Absorption Bands for this compound.[10][11][12]

The most notable differences in the IR spectrum of this compound compared to benzofuran will be the appearance of a broad O-H stretching band for the boronic acid hydroxyl groups and a characteristic B-O stretching absorption.

Experimental Protocols

The following are general protocols for the acquisition of spectral data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a clean, dry NMR tube.[13][14][15][16][17] For boronic acids, deuterated methanol or DMSO is often preferred to minimize issues with oligomerization that can occur in less polar solvents like chloroform.[18]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.[19][20][21][22] Good contact between the sample and the crystal is ensured by applying pressure with a built-in clamp.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded.

-

Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.[23] A small aliquot of this solution is then further diluted to the low µg/mL or ng/mL range. For electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) or base may be added to promote ionization.[24][25][26][27]

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral properties of this compound. By leveraging the known data of the parent benzofuran molecule and established principles of spectroscopic interpretation, researchers can confidently identify and characterize this important synthetic intermediate. The provided general experimental protocols and workflow serve as a practical guide for obtaining high-quality spectral data. As more experimental data for this compound becomes publicly available, this guide will be updated to reflect the most current and accurate information.

References

- 1. Benzofuran [webbook.nist.gov]

- 2. Benzofuran [webbook.nist.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929) [hmdb.ca]

- 4. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]

- 5. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzofuran [webbook.nist.gov]

- 8. Benzofuran(271-89-6) IR Spectrum [m.chemicalbook.com]

- 9. Benzofuran [webbook.nist.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. web.uvic.ca [web.uvic.ca]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. depts.washington.edu [depts.washington.edu]

- 17. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 18. reddit.com [reddit.com]

- 19. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 21. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 24. Rutgers_MS_Home [react.rutgers.edu]

- 25. phys.libretexts.org [phys.libretexts.org]

- 26. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Benzofuran-3-boronic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-3-boronic acid and its derivatives represent a burgeoning class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The incorporation of a boronic acid moiety at the 3-position of the benzofuran ring provides a versatile handle for synthetic diversification, most notably through the Suzuki-Miyaura cross-coupling reaction, enabling the generation of novel chemical entities with tailored biological functions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their application in drug discovery and materials science, influencing factors such as solubility, membrane permeability, and binding affinity. A summary of key physicochemical properties is presented in Table 1.

| Property | This compound | Reference |

| Molecular Formula | C₈H₇BO₃ | [2] |

| Molecular Weight | 161.95 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 114-116 °C | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 159.7 ± 25.7 °C | [3] |

| pKa | 4-10 (typical for aryl boronic acids) | [5] |

| LogP | 2.67 (for 2,3-benzofuran) | [6] |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound and Derivatives

Experimental Protocol: General Synthesis of Aryl Boronic Acids

This protocol describes a general method for the synthesis of aryl boronic acids from an aryl halide, which can be adapted for the synthesis of this compound from 3-bromobenzofuran.

Materials:

-

3-Bromobenzofuran

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Schlenk flask and other standard glassware

Procedure:

-

Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon or nitrogen. 3-Bromobenzofuran (1.0 eq) is dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, and the mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired this compound.

Synthesis of Benzofuran Derivatives via Suzuki-Miyaura Coupling

This compound is a valuable building block for the synthesis of 3-arylbenzofurans via the Suzuki-Miyaura cross-coupling reaction.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., 4-bromoanisole, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask is added this compound, the aryl halide, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Solvent Addition and Degassing: 1,4-Dioxane and water (e.g., in a 4:1 ratio) are added to the flask. The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred under an inert atmosphere until the starting materials are consumed (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-arylbenzofuran derivative.

| Starting Materials | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-(4-Bromophenyl)benzofuran, 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 91 | [5] |

| 5-Bromosalicylaldehyde, Methyl chloroacetate | K₂CO₃ | DMF | - | 71 (for intermediate) | [8] |

| Methyl 6-bromo-1H-indene-2-carboxylate, Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 77 | [9] |

| Aryl halide, 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | Various | Dioxane | 74-82 | [10] |

Table 2: Representative Yields for Suzuki-Miyaura and Related Coupling Reactions for Benzofuran Synthesis.

Biological Activities and Signaling Pathways

Benzofuran derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of key signaling pathways implicated in various diseases.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][11] Their anticancer mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways such as the mTOR and MAPK pathways.[12][13]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [3][11] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [3][11] |

| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [11] |

| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [11] |

| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | [3][11] |

| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [3][11] |

| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [11][14] |

| Compound 1 (brominated) | K562 (Leukemia) | 5.0 | [5][15] |

| Compound 1 (brominated) | HL60 (Leukemia) | 0.1 | [5][15] |

| Fluorinated benzofuran (Compound 5) | Not Specified | 0.43 | [11] |

Table 3: In Vitro Anticancer Activity of Selected Benzofuran Derivatives.

Antimicrobial Activity

Benzofuran derivatives have also shown significant promise as antimicrobial agents, with activity against a variety of bacterial and fungal strains.[12][16]

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Benzofuran amide (6a) | Bacillus subtilis | 6.25 | [2] |

| Benzofuran amide (6b) | Staphylococcus aureus | 6.25 | [2] |

| Benzofuran amide (6f) | Escherichia coli | 6.25 | [2] |

| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | [14][16] |

| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [14][16] |

| Aza-benzofuran (2) | Staphylococcus aureus | 25 | [14][16] |

| Benzofuran derivative (5) | Penicillium italicum | 12.5 | [14][16] |

| Benzofuran derivative (6) | Colletotrichum musae | 12.5-25 | [14][16] |

| Nitroimidazole-benzofuranone (11a-p) | MRSA | as low as 0.78 | [16] |

Table 4: In Vitro Antimicrobial Activity of Selected Benzofuran Derivatives.

Signaling Pathways

1. NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Some benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[13] Inhibition can occur at various points, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[13] Dysregulation of this pathway is common in cancer. Certain benzofuran derivatives can inhibit the phosphorylation of key proteins in this cascade, such as ERK, JNK, and p38.[13]

References

- 1. scienceopen.com [scienceopen.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. dot | Graphviz [graphviz.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Benzofuran-3-boronic Acid: Commercial Availability, Synthesis, and Applications for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Benzofuran-3-boronic acid (CAS No. 317830-83-4), a valuable building block for researchers, scientists, and drug development professionals. This document details its commercial availability from various suppliers, provides an experimental protocol for its synthesis, and explores its applications in drug discovery, including its role as a fragment in targeting signaling pathways.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. Purity levels, available quantities, and pricing vary among vendors, allowing researchers to select a source that best fits their specific needs and budget. A summary of representative suppliers and their offerings is presented in Table 1.

| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (via Ambeed) | AMBH2D6F6A91 | 98% | 100 mg - 100 g | $11.50 (100 mg) - $1,309.85 (100 g) |

| TCI Chemicals | B4522 | >97.0% | 1 g, 5 g | $122.00 (1 g), $423.00 (5 g) |

| Lab Pro Inc. | B4522-1G | N/A | 1 g | Price not listed[1] |

| Parchem | N/A | N/A | Bulk quantities | Price on request[2] |

| Chem-Impex | 07693 | ≥ 95% (HPLC) | Custom quantities | Price on request[3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of benzofuran followed by borylation. This approach offers a direct route to the desired product.

Experimental Protocol: One-pot Lithiation, Borylation, and Suzuki-Miyaura Coupling of Benzofuran

This protocol is adapted from a general procedure for the synthesis and in-situ use of heteroaryl boronic acids.[4]

Materials:

-

Benzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aryl halide (for subsequent Suzuki-Miyaura coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄)

-

Anhydrous tetrahydrofuran (THF)

-

Toluene

-

Aqueous work-up solutions (e.g., saturated NH₄Cl, brine)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

Lithiation: To a solution of benzofuran (3.16 mmol) in a mixture of THF (3 mL) and toluene (12 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents, 3.48 mmol) dropwise. Stir the reaction mixture at this temperature for 1 hour.

-

Borylation: To the resulting solution, add triisopropyl borate (1.1 equivalents, 3.48 mmol) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours. At this stage, the lithium triisopropyl benzofuran-3-borate has been formed.

-

Hydrolysis to Boronic Acid (for isolation): For isolation of this compound, the reaction can be carefully quenched with an aqueous acid (e.g., 1 M HCl) at 0 °C. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

-

In-situ Suzuki-Miyaura Coupling: To the solution of the lithium triisopropyl borate, add the aryl halide (1.0 equivalent), palladium catalyst (e.g., 3 mol %), and an aqueous solution of K₃PO₄ (0.5 M). Heat the reaction mixture at 40 °C for 2 hours or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery and Signaling Pathways

Benzofuran derivatives are recognized for their wide range of biological activities and are considered privileged scaffolds in medicinal chemistry.[5] Boronic acids themselves are valuable pharmacophores, known to act as inhibitors of various enzymes.[] The combination of these two moieties in this compound makes it a compound of significant interest for drug discovery programs.

Inhibition of mTOR Signaling Pathway

Recent studies have identified benzofuran derivatives as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[7][8][9] Benzofuran-based compounds have been shown to directly bind to mTOR complex 1 (mTORC1) and inhibit its kinase activity.[7] This suggests a potential therapeutic application for novel benzofuran derivatives in oncology.

Experimental Workflow: Fragment-Based Drug Discovery

This compound is an ideal candidate for fragment-based drug discovery (FBDD) campaigns. Its relatively small size and the presence of a reactive boronic acid moiety allow for the exploration of chemical space around a biological target. The boronic acid can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, providing a strong starting point for inhibitor development.[]

Conclusion

This compound is a commercially accessible and synthetically versatile compound with significant potential in medicinal chemistry and drug discovery. Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and its potential as a fragment for targeting key signaling pathways like the mTOR pathway, make it a valuable tool for researchers. This guide provides a foundational resource for scientists and professionals working with this important chemical entity.

References

- 1. labproinc.com [labproinc.com]

- 2. parchem.com [parchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Benzofuran-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Benzofuran-3-boronic acid, a valuable reagent in organic synthesis and drug discovery. The following sections detail its properties, associated hazards, safe handling procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a solid, white to light yellow powder.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the data, particularly the boiling point, are predicted values.

| Property | Value | Source |

| Molecular Formula | C₈H₇BO₃ | [2][3] |

| Molecular Weight | 161.95 g/mol | [2][3] |

| Appearance | White to light yellow solid/powder | [1] |

| Boiling Point | 340.4 ± 34.0 °C (Predicted) | [4] |

| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 8.04 ± 0.30 (Predicted) | [4] |

| Flash Point | Not applicable | [2] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Keep away from sources of ignition.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[4]

-

Recommended storage is in an inert atmosphere, in a freezer at temperatures below -20°C.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

While specific, validated protocols for every application of this compound are extensive, this section provides a detailed, representative methodology for a common application: the Suzuki-Miyaura cross-coupling reaction. A plausible synthetic route for this compound is also outlined.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound. The conditions provided are a starting point and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)[5]

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst.[7]

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[7]

-

Add the degassed solvent system via syringe.[7]

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[5][7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add brine solution to the mixture.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[7]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5][7]

Plausible Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the lithiation of a suitable benzofuran precursor followed by quenching with a borate ester.

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions.

Materials:

-

3-Bromobenzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-Bromobenzofuran in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 1 hour.

-

To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl at 0 °C.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

References

- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. pjps.pk [pjps.pk]

- 7. benchchem.com [benchchem.com]

Solubility Profile of Benzofuran-3-boronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of benzofuran-3-boronic acid in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the known solubility properties, presents a detailed experimental protocol for solubility determination, and offers data on analogous compounds to guide formulation and reaction condition optimization.

Qualitative Solubility of this compound

This compound is typically a white to off-white solid.[1] General observations indicate that it is soluble in polar organic solvents such as alcohols.[1] One source specifies its solubility in water as 1.4 g/L at 25 °C. The boronic acid group's ability to form reversible covalent bonds with diols contributes to its utility in various chemical and biological processes.[1]

Quantitative Solubility Data for Analogous Compounds

To provide a frame of reference for the solubility of this compound, the following table summarizes the experimentally determined solubility of phenylboronic acid, a structurally related compound, in several common organic solvents. The data is presented as mole fraction solubility at various temperatures. It is important to note that the fused furan ring in this compound may influence its solubility relative to phenylboronic acid. Generally, boronic acids exhibit low solubility, which is influenced by the polarity of the solvent and the nature of substituents on the aromatic ring.[2][3][4]

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.045 |

| 303.15 | 0.075 | |

| 313.15 | 0.120 | |

| 323.15 | 0.185 | |

| 3-Pentanone | 293.15 | 0.135 |

| 303.15 | 0.190 | |

| 313.15 | 0.260 | |

| 323.15 | 0.350 | |

| Acetone | 293.15 | 0.150 |

| 303.15 | 0.210 | |

| 313.15 | 0.285 | |

| Dipropyl ether | 293.15 | 0.160 |

| 303.15 | 0.220 | |

| 313.15 | 0.300 | |

| Methylcyclohexane | 293.15 | 0.001 |

| 303.15 | 0.002 | |

| 313.15 | 0.003 |

Data for phenylboronic acid, presented as a reference.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or synthetic) method is a common and reliable technique for determining the solubility of boronic acids in organic solvents.[2][3][4][5][6][7][8] This method involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, toluene, dichloromethane)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostat bath with controlled heating

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser beam setup for turbidity measurement (optional, for enhanced precision)

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and commence stirring. The temperature of the bath is then slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).

-

Turbidity Measurement: The turbidity of the mixture is continuously monitored. This can be done visually by observing the point at which the solution becomes completely clear, or more accurately by using a luminance probe or a laser scattering system to detect the disappearance of solid particles.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes transparent is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve, plotting solubility against temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

Caption: Experimental workflow for dynamic solubility determination.

This technical guide serves as a foundational resource for researchers working with this compound. While direct quantitative data remains a gap in the current literature, the provided methodologies and comparative data for analogous compounds offer a robust starting point for any investigation requiring solubility information.

References

- 1. CAS 317830-83-4: 1-Benzofuran-3-ylboronic acid [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boronic Acids in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of boronic acids, a class of organoboron compounds with significant and expanding applications in organic synthesis and medicinal chemistry. From their fundamental structure and properties to their pivotal role in cornerstone reactions and drug design, this document serves as a detailed resource for professionals in the field.

Core Concepts: Structure and Properties of Boronic Acids

Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, with the general formula R-B(OH)₂.[1] The boron atom in boronic acids is sp²-hybridized and possesses a vacant p-orbital, rendering it electron-deficient and a Lewis acid.[2] This Lewis acidity is fundamental to their reactivity, particularly their ability to form reversible covalent complexes with diols, amino acids, and other Lewis bases.[3][4]

Typically, boronic acids are white or off-white crystalline solids with high melting points and are often more stable to air and moisture compared to other organometallic reagents.[1] However, they can undergo protodeboronation or trimerize to form boroxines, which are cyclic anhydrides.[1]

Quantitative Data on Boronic Acid Properties

The following tables summarize key quantitative data for phenylboronic acid, a representative aryl boronic acid, and the acidity constants (pKa) of various substituted phenylboronic acids.

Table 1: Structural Parameters of Phenylboronic Acid

| Parameter | Value |

| Bond Lengths (Å) | |

| B-C | 1.565 (mean)[5] |

| B-O | 1.371 (mean)[5] |

| C-C (phenyl) | 1.394 (mean)[5] |

| Bond Angles (°) | |

| O-B-O | 116.2 - 116.3[5] |

| C-B-O | 118.7 - 125.0[5] |

Table 2: Acidity Constants (pKa) of Selected Substituted Phenylboronic Acids in Water

| Substituent (X-C₆H₄B(OH)₂) | pKa |

| H | 8.8[6] |

| 4-OCH₃ | 9.25[7] |

| 4-CH₃ | ~9.1 |

| 4-F | 8.71[8] |

| 4-Cl | 8.6 |

| 4-CF₃ | 7.8 |

| 3-NO₂ | 7.9 |

| 4-NO₂ | 7.0[9] |

| 4-CHO | 7.8[7] |

| 2-F | 8.76 |

| 2-CF₃ | 8.1 |

Synthesis of Boronic Acids

Boronic acids can be synthesized through several methods. The most common laboratory-scale synthesis involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[3][10] Other significant methods include the palladium-catalyzed Miyaura borylation, which couples aryl halides or triflates with a diboron reagent, and the transmetalation of arylsilanes with boron trihalides.[3][11]

Detailed Experimental Protocol: Synthesis of Phenylboronic Acid

This protocol details the synthesis of phenylboronic acid from bromobenzene via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Trimethyl borate

-

Anhydrous solvent (diethyl ether or THF)

-

Hydrochloric acid (e.g., 1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

-

Borylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of trimethyl borate in anhydrous diethyl ether or THF dropwise via the dropping funnel, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of hydrochloric acid. Stir the mixture vigorously for 1-2 hours.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude phenylboronic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to afford pure phenylboronic acid as a white crystalline solid.

Key Reactions and Applications

Boronic acids are exceptionally versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. They also have significant applications in medicinal chemistry as enzyme inhibitors.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of a boronic acid with an organohalide or triflate, forming a new carbon-carbon bond.[12] This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes, and is of paramount importance in the pharmaceutical and fine chemical industries.[13]

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[2][14]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

-

Arylboronic acid (1.2 - 1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Water (often used as a co-solvent)

-

Inert gas (Nitrogen or Argon)

Procedure: